3-(Trifluoromethyl)benzal chloride
Overview
Description
3-(Trifluoromethyl)benzal chloride: is an organic compound with the molecular formula C8H5Cl2F3 . It is a derivative of benzene, where a trifluoromethyl group (CF3) and a chloromethyl group (CH2Cl) are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Mode of Action
The mode of action of 1-(Dichloromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . This is a challenging task due to the strength of the C–F bond, which is the strongest single bond in organic compounds . The compound’s trifluoromethyl group, which has three equivalent C–F bonds, undergoes selective C–F bond activation .
Biochemical Pathways
The activation of the c–f bond in trifluoromethyl-containing compounds has been associated with significant progress in the synthesis of diverse fluorinated compounds .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds has been associated with the synthesis of diverse fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzal chloride typically involves the chlorination of 3-(Trifluoromethyl)toluene. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The process involves the same chlorinating agents but may include additional steps for purification, such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzal chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form 3-(Trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the chloromethyl group can yield 3-(Trifluoromethyl)benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: 3-(Trifluoromethyl)benzyl derivatives.
Oxidation: 3-(Trifluoromethyl)benzaldehyde.
Reduction: 3-(Trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemistry: 3-(Trifluoromethyl)benzal chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its trifluoromethyl group enhances the metabolic stability and bioavailability of these molecules.
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzaldehyde
Comparison: 3-(Trifluoromethyl)benzal chloride is unique due to the presence of both a trifluoromethyl group and a chloromethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 3-(Trifluoromethyl)benzyl chloride lacks the aldehyde functionality, making it less reactive in certain nucleophilic substitution reactions. Similarly, 4-(Trifluoromethyl)benzyl chloride has the trifluoromethyl group in a different position, affecting its electronic and steric properties.
Properties
IUPAC Name |
1-(dichloromethyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJPSUQWJNGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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